molecular formula C30H46O8 B3029689 Cucurbitacin H CAS No. 751-95-1

Cucurbitacin H

Cat. No.: B3029689
CAS No.: 751-95-1
M. Wt: 534.7 g/mol
InChI Key: ABNDMUIXCBUBLO-REQJDAJISA-N
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Description

Cucurbitacin H is a naturally occurring compound belonging to the cucurbitacin family, which are highly oxidized tetracyclic triterpenoids. These compounds are primarily found in plants of the Cucurbitaceae family, such as cucumbers, pumpkins, and gourds. Cucurbitacins are known for their bitter taste and have been studied for their various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cucurbitacin H involves multiple steps, starting from simpler triterpenoid precursors. One common synthetic route includes the oxidation of cucurbitacin B to form this compound. This process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound is often achieved through the extraction and isolation from natural sources, particularly from plants in the Cucurbitaceae family. The extraction process involves solvent extraction, followed by purification techniques such as column chromatography and crystallization to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Cucurbitacin H undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of functional groups to form less oxidized derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

Cucurbitacin H exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the JAK-STAT3 signaling pathway, which is involved in cell proliferation and survival. Additionally, this compound induces apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria. It also disrupts the cytoskeleton by inhibiting actin polymerization, leading to cell cycle arrest and inhibition of cell migration .

Comparison with Similar Compounds

Cucurbitacin H is part of a larger family of cucurbitacins, which includes compounds such as cucurbitacin B, D, E, I, and Q. While all cucurbitacins share a similar tetracyclic triterpenoid structure, they differ in their functional groups and biological activities. For example:

This compound is unique in its specific configuration and hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

(2S,8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl]-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O8/c1-25(2)15-9-10-19-27(5)13-18(32)23(30(8,38)21(34)12-20(33)26(3,4)37)28(27,6)14-22(35)29(19,7)16(15)11-17(31)24(25)36/h9,16-20,23,31-33,37-38H,10-14H2,1-8H3/t16-,17+,18-,19+,20?,23+,27+,28-,29+,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNDMUIXCBUBLO-REQJDAJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)C)C)C(C)(C(=O)CC(C(C)(C)O)O)O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)CC(C(C)(C)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331636
Record name Cucurbitacin H
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

751-96-2
Record name Cucurbitacin H
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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